molecular formula C15H15NO2S B12540431 Benzene, 1-nitro-2-[(3-phenylpropyl)thio]- CAS No. 820961-81-7

Benzene, 1-nitro-2-[(3-phenylpropyl)thio]-

Cat. No.: B12540431
CAS No.: 820961-81-7
M. Wt: 273.4 g/mol
InChI Key: YEOIQCDEOXMBHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-nitro-2-[(3-phenylpropyl)thio]- is an organic compound that features a benzene ring substituted with a nitro group and a thioether linkage to a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-nitro-2-[(3-phenylpropyl)thio]- typically involves electrophilic aromatic substitution reactions. One common method is the nitration of benzene derivatives, followed by the introduction of the thioether linkage. The nitration process involves the reaction of benzene with nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) to introduce the nitro group. The thioether linkage can be formed by reacting the nitrobenzene derivative with 3-phenylpropyl thiol under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-nitro-2-[(3-phenylpropyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), acetic acid (CH₃COOH)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogenating agents, nitrating agents, sulfonating agents

Major Products Formed

    Reduction: Formation of amines

    Oxidation: Formation of sulfoxides and sulfones

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

Benzene, 1-nitro-2-[(3-phenylpropyl)thio]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-nitro-2-[(3-phenylpropyl)thio]- involves its interaction with molecular targets through its nitro and thioether functional groups. The nitro group can participate in redox reactions, while the thioether linkage can interact with various enzymes and proteins. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-nitro-2-[(2-phenylethyl)thio]-
  • Benzene, 1-nitro-2-[(4-phenylbutyl)thio]-
  • Benzene, 1-nitro-2-[(3-phenylpropyl)oxy]-

Uniqueness

Benzene, 1-nitro-2-[(3-phenylpropyl)thio]- is unique due to its specific thioether linkage, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

820961-81-7

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

1-nitro-2-(3-phenylpropylsulfanyl)benzene

InChI

InChI=1S/C15H15NO2S/c17-16(18)14-10-4-5-11-15(14)19-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2

InChI Key

YEOIQCDEOXMBHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCSC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.